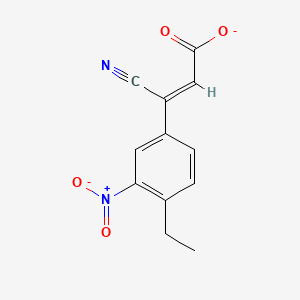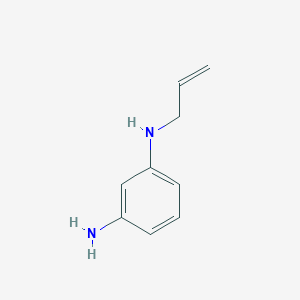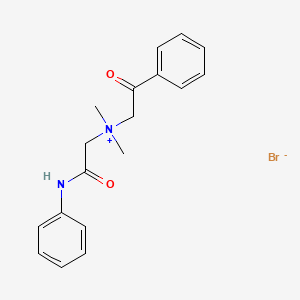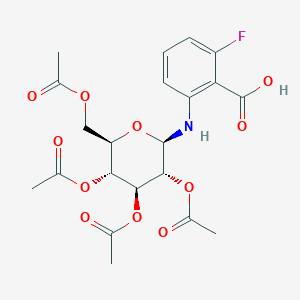
2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid is a complex organic compound that features a fluorinated benzene ring and a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid typically involves multi-step organic reactions. The process may start with the fluorination of a benzene derivative, followed by the introduction of the tetrahydropyran moiety through glycosylation reactions. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the tetrahydropyran moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetoxy substituents.
Substitution: Nucleophilic substitution reactions may occur at the fluorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their structural complexity and functional group diversity.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for advanced materials.
作用機序
The mechanism by which 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-aminobenzoic acid
- 2-Fluoro-6-(tetrahydro-2H-pyran-2-ylamino)benzoic acid
- 2-Fluoro-6-((2R,3R,4S,5R,6R)-tetrahydro-2H-pyran-2-ylamino)benzoic acid
Uniqueness
The uniqueness of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid lies in its combination of a fluorinated aromatic ring with a highly functionalized tetrahydropyran moiety
特性
分子式 |
C21H24FNO11 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
2-fluoro-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H24FNO11/c1-9(24)30-8-15-17(31-10(2)25)18(32-11(3)26)19(33-12(4)27)20(34-15)23-14-7-5-6-13(22)16(14)21(28)29/h5-7,15,17-20,23H,8H2,1-4H3,(H,28,29)/t15-,17-,18+,19-,20-/m1/s1 |
InChIキー |
AMHOFUAEXUDZRO-XIKSMUEASA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



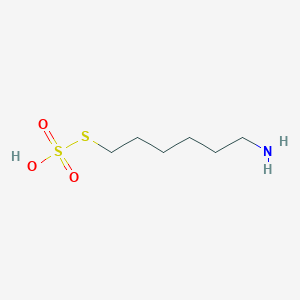
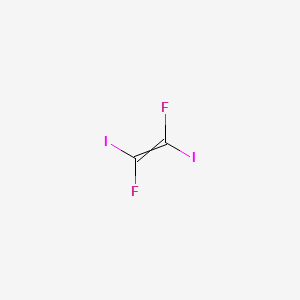
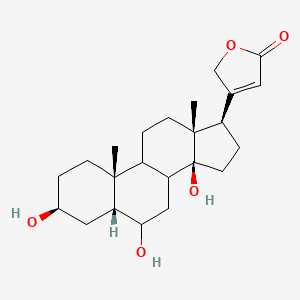

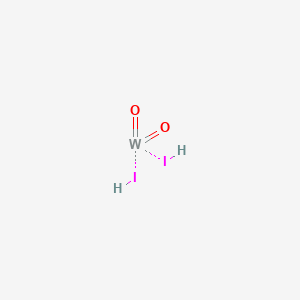
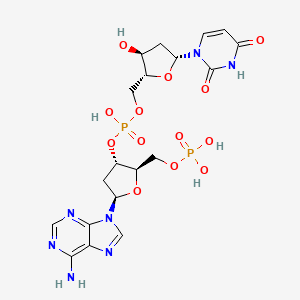
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

